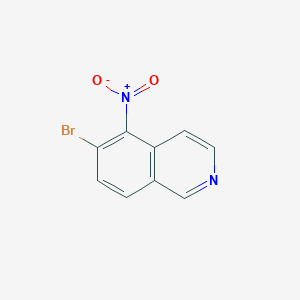

6-Bromo-5-nitroisoquinoline

Overview

Description

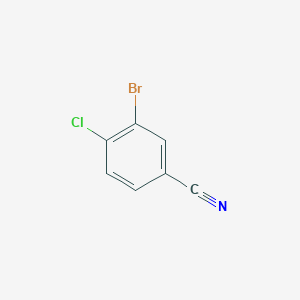

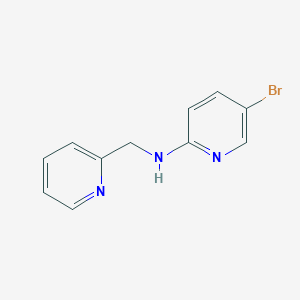

6-Bromo-5-nitroisoquinoline is a heterocyclic organic compound. It has the molecular formula C9H5BrN2O2 . It is a key intermediate in the synthesis of pharmaceutical compounds .

Synthesis Analysis

The synthesis of 5-bromoisoquinoline and its 8-nitro derivative involves the transformation of isoquinoline to 5-bromoisoquinoline using strong acid . Bromoisoquinoline derivatives are key intermediates in the synthesis of pharmaceutical compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H5BrN2O2 . The average mass is 253.052 Da and the monoisotopic mass is 251.953430 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 340.6±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.1±3.0 kJ/mol and a flash point of 159.8±23.7 °C . The index of refraction is 1.707 .Scientific Research Applications

Organic Synthesis and Ligand Development

Friedländer Synthesis : "6-Bromo-5-nitroisoquinoline" serves as a precursor in the Friedländer synthesis, enabling the development of novel chelating ligands. This synthetic route facilitates the incorporation of 6-bromoquinoline into bidentate and tridentate derivatives, which can further undergo dimerization or be modified to produce 6-alkynyl derivatives. The optical properties of these derivatives, particularly the high emission quantum yield of 6,6'-biquinolines, underscore their potential in material science and photophysical studies (Yi Hu, Gang Zhang, & R. Thummel, 2003).

Potential for Prodrug Systems

Reductive Activation : Novel 2-aryl-6-methyl-5-nitroquinoline derivatives, synthesized through vicarious nucleophilic substitution, were explored as potential prodrug systems for bioreductive activation. This research suggests that "this compound" and its derivatives could be activated in a reductive environment, a characteristic valuable in the targeted delivery of therapeutic agents (Gavin D. Couch, P. Burke, R. Knox, & C. Moody, 2008).

Anticancer Research

Evaluation Against Cancer Cell Lines : Research demonstrates the anticancer potential of quinoline derivatives, including "this compound." When tested in vitro against various cancer cell lines, this compound exhibited significant antiproliferative activity, highlighting its potential as a lead compound in anticancer drug development (Tuğba Kul Köprülü, Salih Ökten, Ş. Tekin, & O. Çakmak, 2018).

Photolabile Protecting Groups

Photolabile Protecting Group Development : The synthesis and photochemical properties of brominated hydroxyquinoline derivatives, including those related to "this compound," indicate their utility as photolabile protecting groups. These groups, sensitive to multiphoton excitation, offer advantages in biological messaging and material sciences due to their high quantum efficiency and compatibility with in vivo applications (O. Fedoryak & T. M. Dore, 2002).

Material Science and Imaging

Serotonin Transporter Imaging : The development of radioligands for brain imaging of the serotonin transporter benefits from the properties of "this compound" derivatives. These compounds show potential in positron emission tomography (PET) imaging, aiding in the study of depression and other affective disorders (C. Lundkvist, C. Loc'h, C. Halldin, et al., 1999).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

Bromoisoquinoline derivatives, and in particular 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline derivatives, are key intermediates in the synthesis of pharmaceutical compounds . Therefore, the future directions of 6-Bromo-5-nitroisoquinoline could be in the field of pharmaceuticals, where it could be used as an intermediate in the synthesis of new drugs .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

Some properties such as gi absorption and bbb permeability are predicted to be high . The compound is also predicted to be a CYP1A2 and CYP2C19 inhibitor . These properties can impact the bioavailability of the compound .

Result of Action

The effects would depend on the compound’s targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-5-nitroisoquinoline. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall stability .

Properties

IUPAC Name |

6-bromo-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTVYJVDXKFNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652983 | |

| Record name | 6-Bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850197-72-7 | |

| Record name | 6-Bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Benzyl(ethyl)amino]benzoic acid](/img/structure/B1519058.png)

![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519065.png)

![5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine](/img/structure/B1519069.png)

![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)

![2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B1519078.png)